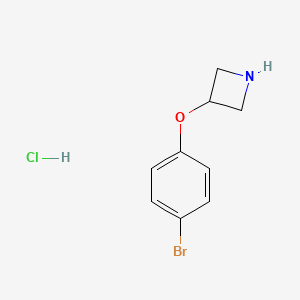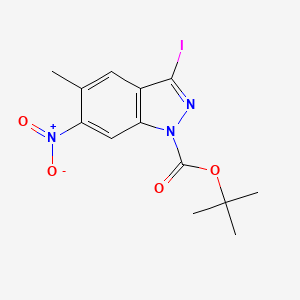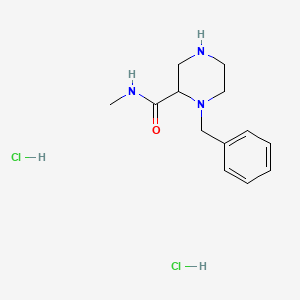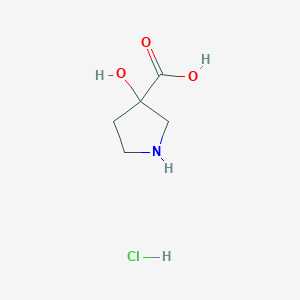
3-(4-Bromophenoxy)azetidine hydrochloride
Vue d'ensemble
Description
3-(4-Bromophenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C9H11BrClNO . Its molecular weight is 264.55 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain . Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . The synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions has been reported . This approach is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .
Molecular Structure Analysis
The molecular structure of 3-(4-Bromophenoxy)azetidine hydrochloride can be represented by the InChI code: 1S/C9H10BrNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H . The ChemSpider ID of this compound is 29312332 .
Chemical Reactions Analysis
Azetidines are highly reactive due to their ring strain of approximately 25.4 kcal/mol . This ring strain endows azetidines with strong molecular rigidity as well as satisfactory stability, allowing azetidines to be a privileged scaffold with unexpected pharmaceutical characteristics in drug discovery . The reactivity of azetidines can be triggered under appropriate reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Bromophenoxy)azetidine hydrochloride include a molecular weight of 264.55 g/mol . More detailed physical and chemical properties are not provided in the retrieved sources.
Applications De Recherche Scientifique
Synthesis of cis-3,4-disubstituted piperidines
3-(4-Bromophenoxy)azetidine hydrochloride has been used in the stereoselective synthesis of cis-3,4-disubstituted piperidines, involving the ring transformation of 2-(2-mesyloxyethyl)azetidines. This method provides an alternative for the known preparation of 3,4-disubstituted 5,5-dimethylpiperidines, offering access to valuable templates in medicinal chemistry. The process also elaborates cis-4-bromo-3-(phenoxy or benzyloxy)piperidines into the piperidin-3-one framework (Mollet et al., 2011).
Energetic Building Block for API Production
The compound has been recognized as a highly energetic building block, specifically 3-(Bromoethynyl)azetidine, necessary for the production of an API (Active Pharmaceutical Ingredient). A scalable synthesis process along with a safety study of the corresponding hydrochloride salt was developed to determine its explosive properties and transport classification. This highlights the compound's significance in chemical process development and safety evaluations (Kohler et al., 2018).
Friedel-Crafts Reaction for Drug Discovery
3-(4-Bromophenoxy)azetidine hydrochloride plays a role in the synthesis of 3,3-Diarylazetidines, crucial for drug discovery. The compound is used in a calcium(II)-catalyzed Friedel-Crafts alkylation of (hetero)aromatics and phenols, enabling the formation of drug-like compounds that can be further derivatized through the azetidine nitrogen and the aromatic groups. This process highlights the compound's importance in exploring chemical spaces for new drug development (Denis et al., 2018).
Synthesis of Functionalized Azetidines
The compound's utility extends to the synthesis of various functionalized azetidines, serving as a precursor for the preparation of novel functionalized azetidines and spirocyclic azetidine building blocks. This showcases its versatility and significant role in the development of new chemical entities with potential applications in various fields, including pharmaceuticals and material science (Stankovic et al., 2013).
Safety And Hazards
Orientations Futures
Azetidines have drawn major attention and remarkable advances have been achieved in the chemical syntheses of diversely functionalized azetidines over the past few decades . The review article by Mughal et al. provides an overview of the synthesis, reactivity, and application of azetidines that have been published in recent years with a focus on the most recent advances, trends, and future directions .
Propriétés
IUPAC Name |
3-(4-bromophenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVVDNSUWQERNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenoxy)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate](/img/structure/B1445490.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B1445493.png)






